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Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

Cat. No.: B13735155

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of cobalt tricarbonyl nitrosyl, Co(CO)sNO, as a precursor for the deposition of cobalt-
containing thin films. This document is intended for professionals in research and development,
including those in materials science, electronics, and potentially drug development where
tailored metal coatings on biomedical devices are of interest.

Introduction to Cobalt Tricarbonyl Nitrosyl

Cobalt tricarbonyl nitrosyl is a volatile, dark red organometallic oil that serves as an effective
low-temperature precursor for the deposition of cobalt and cobalt-based thin films.[1][2][3] Its
primary advantages include its liquid state at room temperature and high volatility, which
facilitate consistent vapor delivery in deposition systems.[3] Co(CO)sNO is particularly suitable
for Chemical Vapor Deposition (CVD) and electron-assisted deposition techniques.[4][5]

Chemical and Physical Properties:
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Property Value

Chemical Formula Co(CO)sNO

Molecular Weight 172.97 g/mol [3]

Appearance Dark red liquid/oil[1][3]

Density 1.47 g/lcm3[1]

Melting Point -1.1 °C[1]

Boiling Point 50 °C[1][3]

Volatility High; vapor pressure of 100 Torr at 25 °CJ[3]

Deposition Techniques and Applications

Co(CO)sNO is a versatile precursor for various thin film deposition methods, each offering
unique advantages for specific applications.

o Chemical Vapor Deposition (CVD): A process where a substrate is exposed to one or more
volatile precursors, which react and/or decompose on the substrate surface to produce the
desired deposit. Thermal CVD using Co(CO)sNO is employed for creating pure cobalt films
for applications in microelectronics, such as integrated circuit silicide applications.[6]

o Electron-Enhanced Atomic Layer Deposition (EE-ALD): A technique that utilizes sequential
exposures of a precursor and a low-energy electron beam to achieve atomic layer-by-atomic
layer growth at low temperatures.[4] This method is ideal for depositing highly conformal and
ultrathin cobalt films.[4]

e Focused Electron Beam Induced Deposition (FEBID): A direct-write technique for fabricating
nanoscale structures. An electron beam is used to decompose the precursor molecules
adsorbed on a surface.[7][8]

Experimental Protocols
Protocol for Thermal Chemical Vapor Deposition (CVD)
of Cobalt Thin Films
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This protocol outlines the steps for depositing cobalt thin films using Co(CO)sNO in a thermal
CVD reactor.

Materials and Equipment:

e CVD reactor with a heated substrate holder

e Vacuum pump and pressure gauges

» Mass flow controllers for precursor and carrier gas

e Cobalt tricarbonyl nitrosyl (Co(CO)sNO) precursor held in a bubbler

o Carrier gas (e.g., Argon, Nitrogen)

o Substrates (e.g., Silicon wafers, glass)

o Substrate cleaning solutions (e.g., acetone, isopropanol, deionized water)
Procedure:

e Substrate Preparation:

o Clean the substrates ultrasonically in acetone, followed by isopropanol, and finally
deionized water.

o Dry the substrates with a nitrogen gun.
o Load the substrates into the CVD reactor.
e System Purge:
o Pump down the reactor to a base pressure below 1 x 10-° Torr.

o Purge the system with the carrier gas for at least 30 minutes to remove residual
atmospheric gases.

o Deposition:
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o Heat the substrate to the desired deposition temperature (typically 150-480 °C).[5]

o Heat the Co(CO)sNO precursor bubbler to a controlled temperature (e.g., 25 °C) to ensure
a stable vapor pressure.

o Introduce the carrier gas through the bubbler to transport the precursor vapor into the
reactor.

o Maintain a constant reactor pressure during deposition.

[¢]

The deposition time will determine the final film thickness.
e Post-Deposition:

o Stop the precursor flow and cool down the substrate under a continuous flow of carrier
gas.

o Vent the reactor to atmospheric pressure with the carrier gas before removing the
substrates.

Process Parameters for Thermal CVD:

Parameter Typical Range Notes

Higher temperatures (350-480

°C) generally result in higher

Substrate Temperature 150 - 480 °CI[5] o S
purity films.[5] No deposition is
observed below 150°C.[9]

To maintain a vapor pressure

Precursor Temperature 25°C )
of approximately 100 Torr.[3]

Reactor Pressure 1-10 Torr

Carrier Gas Flow Rate 10 - 100 sccm

Protocol for Electron-Enhanced Atomic Layer
Deposition (EE-ALD) of Cobalt Thin Films
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This protocol describes the cyclic process for depositing cobalt thin films using Co(CO)sNO and
a low-energy electron source.

Materials and Equipment:

ALD reactor equipped with an electron gun or hollow cathode plasma electron source[4]

Fast-acting ALD valves

Vacuum pump and pressure gauges

Co(CO)sNO precursor

Substrates (e.g., Silicon wafers)

In-situ monitoring tools (e.g., ellipsometer) are recommended[5]
Procedure (One ALD Cycle):

Precursor Pulse:

o Introduce a pulse of Co(CO)sNO vapor into the reactor. The molecules will adsorb on the
substrate surface.

Purge:

o Purge the reactor with an inert gas to remove any unadsorbed precursor molecules from
the gas phase.

Electron Exposure:

o Expose the substrate to a low-energy electron beam (typically 75-175 eV).[5] The
electrons induce the desorption of CO and NO ligands from the adsorbed precursor
molecules.[5]

Purge:

o Purge the reactor to remove the desorbed ligands.
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e Repeat:

o Repeat the cycle to build the film layer by layer.

Process Parameters for EE-ALD:

Parameter Typical Value Notes

Room Temperature (30-60 °C)
[4]

Substrate Temperature

Electron Energy 75 - 175 eV[5]
The GPC is dependent on
various factors including
Growth per Cycle (GPC) Up to 1.3 Alcycle[5]
electron dose and precursor
exposure.
Precursor Pulse Time 0.5 - 2 seconds
Electron Exposure Time 1 -5 seconds

Data Presentation

Table of Deposition Parameters and Resulting Film Properties:
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Experimental Workflow for Thermal CVD
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Caption: Workflow for the Chemical Vapor Deposition of cobalt thin films.
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Caption: Electron-induced decomposition pathway of Co(CO)sNO on a substrate.

Safety and Handling

Cobalt tricarbonyl nitrosyl is highly toxic and should be handled with extreme caution in a
well-ventilated fume hood.[1] It is also air-sensitive.[3] Appropriate personal protective
equipment (PPE), including gloves and safety glasses, must be worn. For detailed safety
information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Troubleshooting
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Problem Possible Cause Suggested Solution
) Increase the substrate
_ Substrate temperature is too
No film growth temperature to at least 150 °C

low.

for thermal CVD.[9]

Precursor flow is too low or
blocked.

Check the bubbler temperature
and carrier gas flow rate.

Ensure all lines are clear.

Poor film adhesion

Substrate surface is
contaminated.

Improve the substrate cleaning

procedure.

High impurity content

Deposition temperature is too
low (for CVD).

Increase the deposition
temperature to promote

complete ligand removal.

Incomplete ligand desorption
(for EE-ALD).

Optimize electron energy and
dose.

Low growth rate

Low precursor partial pressure.

Increase the bubbler
temperature or carrier gas flow
rate.

Insufficient electron flux (for
EE-ALD).

Increase the electron beam
current.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Thin Film
Deposition Using Cobalt Tricarbonyl Nitrosyl]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b13735155#using-cobalt-tricarbonyl-nitrosyl-for-
thin-film-deposition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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